molecular formula C8H5F3N2OS B1320367 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione CAS No. 97963-59-2

5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione

Cat. No.: B1320367
CAS No.: 97963-59-2
M. Wt: 234.2 g/mol
InChI Key: LOXKKKCAYRCQMF-UHFFFAOYSA-N
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Description

5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione (CAS 97963-59-2) is a benzimidazole-based compound with a molecular formula of C8H5F3N2OS and a molecular weight of 234.2 g/mol. This chemical serves as a valuable building block in organic synthesis , particularly for the preparation of benzimidazolones, which are key intermediates in pharmaceutical chemistry. Synthetic routes often involve the cyclocarbonylation of 1,2-diaminobenzenes using reagents like 1,1’-carbonyldiimidazole. The compound's structure is also explored for its potential as a pharmacophore in preclinical drug discovery, showing promise for Central Nervous System (CNS) indications and as a histamine H3-receptor antagonist. Its reactivity is defined by the thione group, which can undergo nucleophilic attack and participate in various substitution reactions, and the electron-withdrawing trifluoromethoxy group, which influences the electronics of the aromatic ring and can direct electrophilic substitution. This combination of features makes it a versatile scaffold for generating derivatives with potential biological activity. This product is intended for research purposes and is not designed for human or veterinary therapeutic applications.

Properties

IUPAC Name

5-(trifluoromethoxy)-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)13-7(15)12-5/h1-3H,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXKKKCAYRCQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602783
Record name 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97963-59-2
Record name 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted o-Phenylenediamines with Carbon Disulfide

A common approach involves the cyclization of appropriately substituted o-phenylenediamines bearing the trifluoromethoxy group with carbon disulfide (CS₂) under basic or acidic conditions to form the benzimidazole-2-thione core. This method leverages the nucleophilicity of the amine groups and the electrophilicity of CS₂ to form the thione ring:

  • Step 1: Synthesis of 4-(trifluoromethoxy)-1,2-phenylenediamine via nitration, reduction, and substitution reactions starting from trifluoromethoxy-substituted aromatic precursors.
  • Step 2: Reaction of the diamine with CS₂ in ethanol or other polar solvents, often in the presence of a base such as potassium hydroxide or triethylamine, to induce cyclization and formation of the benzimidazole-2-thione ring.

This method is favored for its straightforwardness and relatively mild conditions.

Base-Controlled Chemoselective Synthesis via Hydroamination or Defluorinative Cyclization

Recent advances have demonstrated a tunable base-controlled synthesis involving α-(trifluoromethyl)styrenes and 2-mercaptobenzimidazole derivatives. This method allows selective formation of trifluoromethyl-substituted benzimidazole-2-thiones through:

  • Hydroamination or defluorinative cyclization reactions.
  • Use of strong bases to control chemoselectivity and yield.
  • This approach can be adapted to introduce trifluoromethoxy substituents by modifying the styrene precursors or mercaptobenzimidazole derivatives.

This method is notable for its high efficiency and selectivity.

Multi-Step Synthesis from 2-Aminobenzonitrile Derivatives

Another synthetic pathway involves:

  • Reduction of 2-aminobenzonitrile derivatives substituted with trifluoromethoxy groups using reducing agents such as sodium borohydride (NaBH₄) or borane complexes.
  • Subsequent cyclization with carbon disulfide or potassium thiocyanate (KSCN) in acidic media to form the benzimidazole-2-thione ring.
  • Methylation or other functional group modifications can be performed in later steps to fine-tune the compound's properties.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
Cyclization of substituted o-phenylenediamines with CS₂ 4-(trifluoromethoxy)-1,2-phenylenediamine Carbon disulfide, base (KOH, Et₃N) Ethanol, reflux or room temp Moderate to high (50-80%) Mild conditions, straightforward Requires preparation of substituted diamine
Base-controlled hydroamination/defluorinative cyclization α-(trifluoromethyl)styrenes, 2-mercaptobenzimidazole Strong base (e.g., NaH, KOtBu) Controlled temperature, inert atmosphere High (>80%) High selectivity, tunable Requires specialized styrene precursors
Multi-step from 2-aminobenzonitrile derivatives 2-aminobenzonitrile with trifluoromethoxy NaBH₄, CS₂ or KSCN, acid THF, EtOH, acidic media Moderate (40-70%) Versatile, allows functionalization Multi-step, longer synthesis time

Detailed Research Findings and Notes

  • The trifluoromethoxy substituent is introduced early in the synthetic sequence, often via electrophilic aromatic substitution or nucleophilic aromatic substitution on suitably activated aromatic rings.
  • The thione ring formation is typically achieved by reaction with carbon disulfide or thiocyanate salts, which cyclize with the diamine or amine intermediates to form the benzimidazole-2-thione core.
  • Yields vary depending on the purity of starting materials, reaction conditions, and the presence of catalysts or bases.
  • Microwave-assisted synthesis and solvent-free conditions have been explored to improve reaction rates and yields but require further optimization for this compound.
  • Analytical characterization (NMR, MS, IR) confirms the successful incorporation of the trifluoromethoxy group and the thione functionality.

Chemical Reactions Analysis

5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the thione group play crucial roles in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of benzimidazole-2-thiones are highly dependent on substituents at the 5-position. Below is a comparative analysis of 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione with key analogs:

Table 1: Comparative Analysis of Benzimidazole-2-thione Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activities
5-Trifluoromethoxy-benzimidazol-2-thione -OCF₃ (5) C₈H₅F₃N₂OS 258.2 Not reported Hypothesized: Antitumor, antimicrobial (inferred from analogs)
5-Trifluoromethyl-benzimidazol-2-thione -CF₃ (5) C₈H₅F₃N₂S 230.2 215–216 Antimicrobial, antitumor
5-Fluoro-benzimidazol-2-thione -F (5) C₇H₅FN₂S 168.2 280 Antifungal, cytotoxic
5-Chloro-6-iodo-benzimidazol-2-thione -Cl (5), -I (6) C₇H₄ClIN₂S 326.5 Not reported Potential halogen-dependent bioactivity
5-Amino-2-trifluoromethyl-benzimidazole -NH₂ (5), -CF₃ (2) C₈H₆F₃N₃ 201.1 Not reported Antiviral, enzyme inhibition

Key Comparative Insights

Melting Points: The 5-fluoro derivative exhibits a higher melting point (280°C) than the 5-CF₃ analog (215–216°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding) in the fluoro-substituted compound .

Biological Activity Antitumor Potential: The 5-CF₃ analog demonstrates antitumor activity, likely through interference with DNA replication or enzyme inhibition. The -OCF₃ group, with its larger size and polarizability, may enhance target binding affinity . Antimicrobial Activity: Halogenated derivatives (e.g., 5-F, 5-Cl) show pronounced antifungal and antibacterial effects, attributed to the electronegative halogens disrupting microbial cell membranes .

Synthetic Methodologies

  • 5-Trifluoromethyl Derivatives : Synthesized via Pd/C-catalyzed hydrogenation followed by cyclization with CS₂ and triethylamine .
  • 5-Fluoro Derivatives : Prepared via nitration and reduction of o-phenylenediamine intermediates, with subsequent sulfurization .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The trifluoromethoxy group’s unique electronic profile (-OCF₃) may confer superior pharmacokinetic properties compared to -CF₃ or halogens, making it a promising candidate for drug development .
  • Biological Targets: Benzimidazole-2-thiones are known to inhibit tubulin polymerization (antitumor) and bind to fungal cytochrome P450 enzymes (antifungal) .
  • Challenges : The synthesis of 5-Trifluoromethoxy derivatives requires precise control of reaction conditions to avoid side reactions, as trifluoromethoxy groups are less stable than CF₃ under acidic or high-temperature conditions .

Biological Activity

5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione is C8H5F3N2OS, with a molecular weight of 234.2 g/mol. The compound features a benzimidazole core with a trifluoromethoxy substituent and a thione functional group, which contributes to its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethoxy group enhances lipophilicity, allowing for better membrane permeability, while the thione group can participate in nucleophilic reactions, potentially interacting with thiol-containing biomolecules such as proteins and enzymes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Activity: Studies indicate that similar benzimidazole derivatives exhibit antimicrobial properties, suggesting potential efficacy against various pathogens.
  • CNS Activity: Research has explored the compound's potential as a central nervous system (CNS) agent, particularly as a histamine H3-receptor antagonist.

Antimicrobial Properties

Research has shown that compounds similar to 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione exhibit significant antimicrobial activity. For instance, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results.

CompoundActivityReference
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thioneAntibacterial
1-Isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thioneAntifungal

Case Studies

  • Antiviral Activity: A study evaluated the antiviral potential of benzimidazole derivatives against influenza virus. Results indicated that certain modifications could enhance antiviral efficacy, suggesting similar potential for 5-Trifluoromethoxy derivatives.
  • Cytotoxicity Studies: In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest selective toxicity towards tumor cells while sparing normal cells, highlighting its therapeutic potential .

Comparative Analysis with Similar Compounds

The unique trifluoromethoxy substituent in 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione differentiates it from other benzimidazole derivatives. Below is a comparison table outlining key features:

Compound NameStructureKey Features
1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole-2-thioneStructureContains a methyl group; different electronic properties
1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-oneStructureLacks thione functionality; distinct biological activities
Benzimidazole DerivativesVariedDiverse properties based on substituents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of o-phenylenediamine derivatives with trifluoromethoxy-containing carbonyl precursors. Key factors include:

  • Catalyst Selection : Use of organocatalysts (e.g., p-toluenesulfonic acid) or base catalysts (KOH/NaOH) in solvent-free or ethanol-based systems to improve yields .

  • Temperature Control : Reflux conditions (70–90°C) for 8–12 hours to ensure complete cyclization .

  • Purification : Recrystallization from methanol or ethyl acetate to achieve >95% purity .

  • Example : A 75% yield was achieved using K₂CO₃ and sodium methoxide in methanol/water, followed by ethyl acetate extraction .

    Reaction Condition Yield Purity Reference
    KOH/CS₂ in ethanol, reflux68%93%[4]
    NaOCH₃/MgCl₂ in methanol75%95.5%[12]

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :

  • Spectroscopy : Use FT-IR to confirm the presence of C=S (∼650 cm⁻¹) and N-H (∼3400 cm⁻¹) stretches. ¹H/¹³C NMR can verify aromatic protons (δ 6.8–7.5 ppm) and trifluoromethoxy groups (δ 55–60 ppm for CF₃O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 265.05) .
  • Elemental Analysis : Match experimental C, H, N, S content with theoretical values (e.g., C: 45.2%, H: 2.6%, N: 10.5%, S: 12.1%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Testing : Follow CLSI guidelines for agar dilution or microbroth assays against S. aureus (Gram+) and E. coli (Gram–) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
  • Dosage : Test concentrations ranging from 1–100 µM, with positive controls (e.g., ciprofloxacin for antimicrobials) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and binding affinity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 or ORCA to optimize geometry at the B3LYP/6-311G(d,p) level. Analyze HOMO-LUMO gaps to assess reactivity (e.g., gap <4 eV suggests high electrophilicity) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., Mycobacterium tuberculosis enoyl reductase). Docking poses should prioritize hydrogen bonds with active-site residues (e.g., Tyr158, Lys165) .
  • MD Simulations : GROMACS for 100 ns trajectories to evaluate complex stability (RMSD <2 Å indicates stable binding) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial potency or adjust logP values for better membrane permeability .
  • Solubility Optimization : Use co-solvents (DMSO/PEG-400) in bioassays to mitigate false negatives .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., anti-HBV activity: 8–50 µM) to identify outliers due to assay variability .

Q. How does crystallography elucidate solid-state interactions and polymorphism?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve crystal packing motifs (e.g., π-π stacking between benzimidazole rings at 3.5–4.0 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···H interactions contribute 12–15% to lattice stability) .
  • Polymorph Screening : Use solvent-drop grinding with acetonitrile/THF to isolate metastable forms .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-DAD : C18 column (5 µm, 250 mm), acetonitrile/water (70:30) mobile phase, detect impurities at 254 nm .
  • LC-MS/MS : MRM mode to identify sulfoxide byproducts (m/z 281 → 212) .
  • Limits : Achieve LOQ <0.1% for regulatory compliance .

Methodological Notes

  • Safety : Handle trifluoromethoxy intermediates in fume hoods due to volatility (NFPA Health Hazard: 3) .
  • Data Reproducibility : Pre-dry solvents over molecular sieves and standardize reaction scales (1–5 mmol) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione
Reactant of Route 2
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5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione

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